

Introduction: The Strategic Value of a Versatile Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1276795

[Get Quote](#)

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, identified by CAS Number 239483-09-1, is a chiral bifunctional building block of significant interest in medicinal chemistry.^[1] Its structure, featuring a stereodefined pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive primary amine on an ethyl side chain, offers a unique combination of structural rigidity and synthetic versatility. The pyrrolidine moiety is a privileged scaffold found in over 20 FDA-approved drugs, prized for its ability to explore three-dimensional chemical space, which is crucial for enhancing binding affinity and selectivity to biological targets.^{[2][3]}

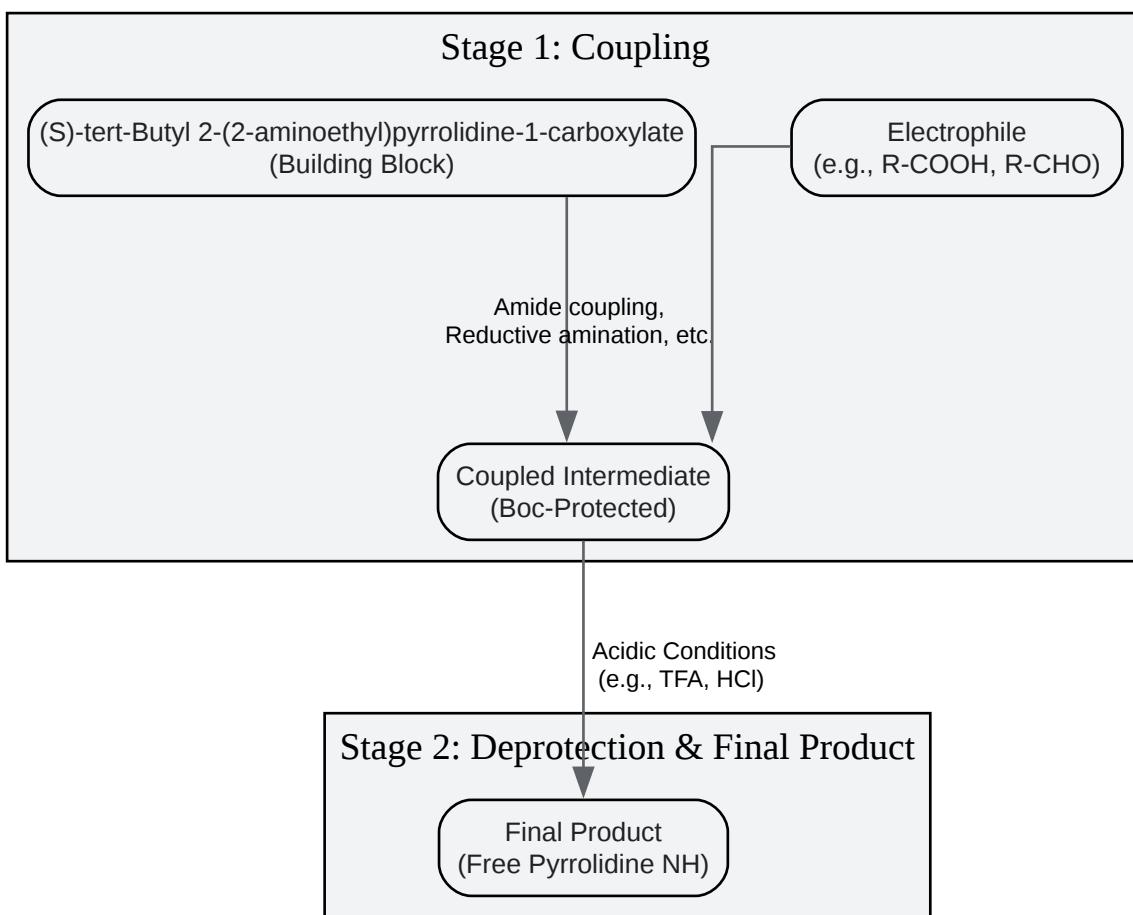
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's chemical properties, a logical framework for its synthetic application, guidance on sourcing and supplier qualification, and its strategic role in the construction of novel therapeutics, including its use as a protein degrader building block.^[4]

Physicochemical Profile and Handling

A thorough understanding of the compound's properties is fundamental to its successful application in synthesis. The Boc-protected nitrogen and the free primary amine dictate its solubility, reactivity, and handling requirements.

Property	Value	Significance in Experimental Design
CAS Number	239483-09-1 [1]	Ensures unambiguous identification and accurate literature/database searching.
Molecular Formula	C11H22N2O2 [1] [4]	Essential for calculating molar mass, reaction stoichiometry, and mass spectrometry analysis.
Molecular Weight	214.30 g/mol [4]	Critical for accurate reagent measurement and yield calculations.
Typical Purity	≥97% [4]	High purity is crucial to avoid side reactions and ensure the integrity of subsequent synthetic steps.
SMILES Code	O=C(N1--INVALID-LINK--CCC1)OC(C)(C)C	A machine-readable representation for cheminformatics and structural searches.
Storage Conditions	2-8°C, inert atmosphere [5]	Recommended to prevent degradation of the primary amine and ensure long-term stability.

The presence of the Boc group renders the pyrrolidine nitrogen unreactive under basic and nucleophilic conditions, allowing for selective chemistry to be performed on the primary amine. Conversely, the primary amine is a potent nucleophile, ready for derivatization.


Synthetic Strategy and Application

The primary utility of **(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate** lies in its role as a handle for introducing the (S)-pyrrolidin-2-ylethylamine pharmacophore into a target

molecule. The synthetic workflow typically involves two key stages: coupling via the primary amine and subsequent deprotection of the Boc group if the pyrrolidine nitrogen is required for further reaction or biological activity.

Generalized Synthetic Workflow

The diagram below illustrates a typical synthetic sequence where the building block is incorporated into a larger molecule, a common strategy in fragment-based drug design or lead optimization.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow using the title compound.

Experimental Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling the primary amine with a carboxylic acid, a cornerstone reaction in pharmaceutical synthesis.

Objective: To synthesize an amide by coupling **(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate** with a generic carboxylic acid (R-COOH).

Materials:

- **(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate**
- Carboxylic acid of interest (R-COOH)
- Coupling agent (e.g., HATU, HBTU)
- Amine base (e.g., DIPEA, Triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)

Methodology:

- **Dissolution:** In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent. Stir for 10-15 minutes at room temperature to form the activated ester.
- **Addition of Amine:** To the activated mixture, add a solution of **(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate** (1.05 eq) in the same solvent, followed by the dropwise addition of the amine base (2.0 eq).
- **Reaction:** Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by a suitable method (e.g., TLC or LC-MS). The causality here is that the non-nucleophilic base scavenges the acid byproduct, driving the reaction to completion without interfering with the coupling.
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling byproducts.

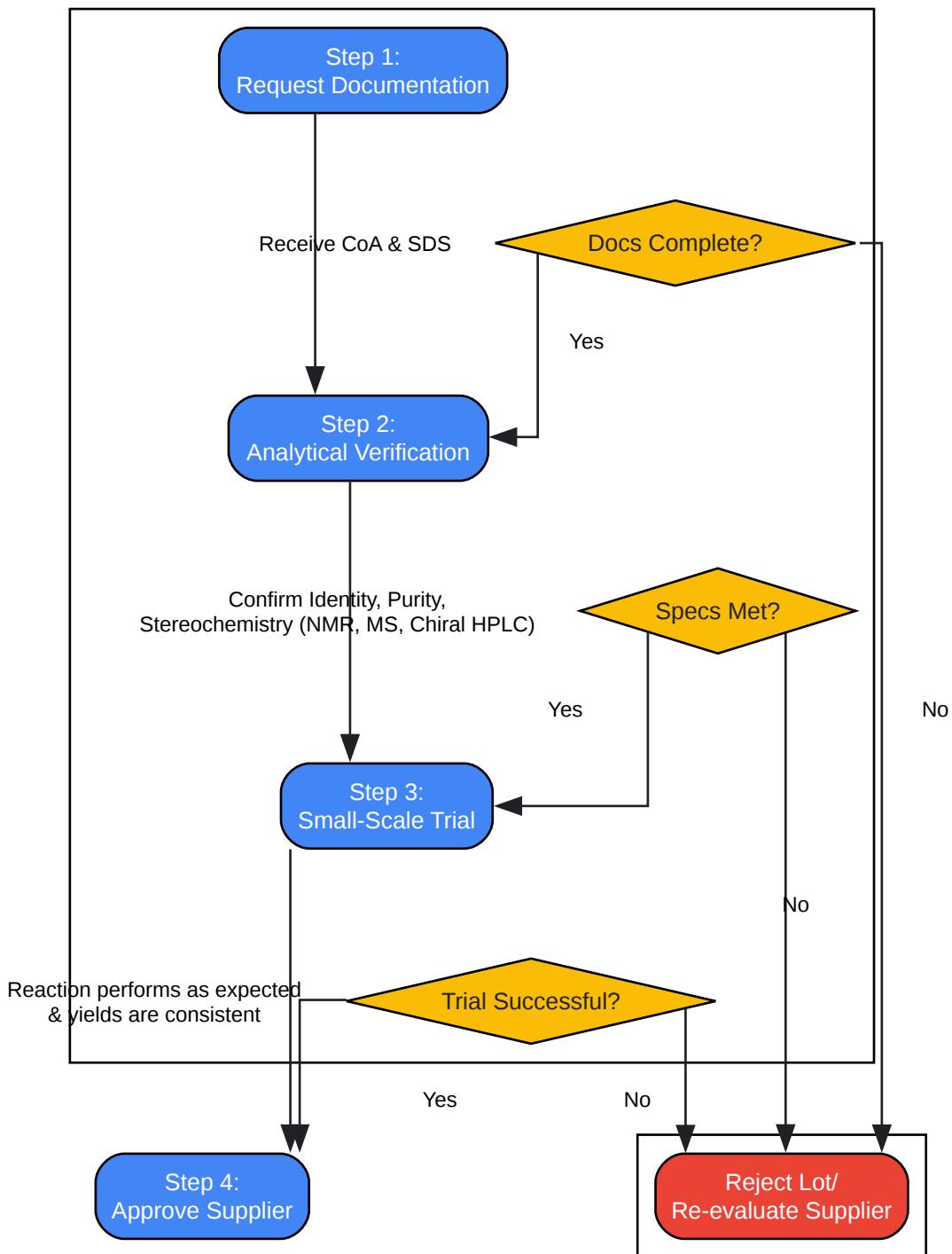
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure, Boc-protected amide.

This self-validating protocol includes aqueous washes that selectively remove acidic, basic, and water-soluble impurities, ensuring that the subsequent chromatographic purification is effective.

Sourcing and Supplier Qualification

Procuring high-quality chemical building blocks is a critical, rate-limiting step in the drug discovery process. The following section provides a list of potential suppliers and a robust protocol for their qualification.

Potential Supplier Overview


This table is compiled from publicly available information and is intended as a starting point for sourcing. It does not constitute an endorsement.

Supplier	CAS Number	Noted Purity / Specifications
Crysdot LLC	239483-09-1	97%
BLD Pharm	177911-87-4*	Keep in dark place, inert atmosphere, 2-8°C
CP Lab Safety	550378-07-9**	min 97%
Xiamen Hisunny Chemical Co.,Ltd[1]	239483-09-1	N/A
Sigma-Aldrich	119020-01-8*	97%, ee: ≥97.5%

*Note: CAS numbers 177911-87-4 and 119020-01-8 refer to the related compound (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which has a different side chain length. **Note: CAS number 550378-07-9 refers to the (R)-enantiomer.

Supplier Qualification Workflow

To ensure experimental reproducibility and avoid costly delays, a systematic approach to qualifying a new chemical supplier is essential.

[Click to download full resolution via product page](#)

Caption: A four-step workflow for qualifying a new chemical vendor.

This process ensures that the material's identity, purity, and performance are validated before committing to large-scale purchases, thereby upholding scientific integrity and mitigating project risks.

Conclusion

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its defined stereochemistry, orthogonal protecting groups, and the privileged nature of the pyrrolidine scaffold make it an exceptionally valuable building block for generating novel chemical entities.^[2] By understanding its properties, employing robust synthetic protocols, and implementing a rigorous supplier qualification process, research organizations can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buy (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate,(S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate suppliers,manufacturers,factories [hisunnychem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 177911-87-4|tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Versatile Pyrrolidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276795#s-tert-butyl-2-2-aminoethyl-pyrrolidine-1-carboxylate-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com